5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Related triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound’s mode of action is through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and ER stress pathway . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
The related compounds have been evaluated by cell viability assay (mtt), elisa, qrt-pcr, western blotting, and molecular docking .
Result of Action
The compound shows significant anti-neuroinflammatory properties and promising neuroprotective activity . It reduces the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The related compounds have been evaluated in human microglia and neuronal cell models .
Biochemical Analysis
Cellular Effects
In cellular contexts, 5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may influence cell function in several ways. For instance, it could impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the condensation of the pyrazole intermediate with a suitable pyrimidine derivative under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties. It has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Triazolo[4,3-d]pyrimidine: Another heterocyclic compound with a fused triazole ring, known for its antiviral and anticancer properties.
Imidazo[1,2-a]pyrimidine: A compound with a fused imidazole ring, also studied for its medicinal properties.
Uniqueness
5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-27-16-9-7-14(8-10-16)18(25)12-23-13-21-19-17(20(23)26)11-22-24(19)15-5-3-2-4-6-15/h2-11,13H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRCVIMOZFVDPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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